7-Methoxyquinolin-6-amine
Overview
Description
7-Methoxyquinolin-6-amine is a chemical compound with the formula C10H10N2O and a molecular weight of 174.20 . It is used for research purposes and is available for purchase from various chemical suppliers .
Synthesis Analysis
The synthesis of 7-Methoxyquinolin-6-amine and related compounds has been a subject of research. For instance, a study discusses the design and synthesis of novel 7-[(quinolin-6-yl)methyl] purines as potential c-Met inhibitors . Another study highlights recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues .Molecular Structure Analysis
The molecular structure of 7-Methoxyquinolin-6-amine consists of a quinoline ring with a methoxy group at the 7th position and an amine group at the 6th position . The exact structure can be found in various chemical databases .Physical And Chemical Properties Analysis
7-Methoxyquinolin-6-amine has a molecular weight of 174.20 and a formula of C10H10N2O . More detailed physical and chemical properties such as melting point, boiling point, and density can be found in various chemical databases .Scientific Research Applications
Antiproliferative Activity
Studies have demonstrated that derivatives of 7-Methoxyquinolin-6-amine, such as 5-amino-6-methoxyquinoline, exhibit significant antiproliferative activities. These compounds, specifically those containing sulfide and sulfone groups, have shown substantial inhibitory effects on cell proliferation in various cancer cell lines, including KB, HT29, and MKN45. Their mechanism of action is attributed to the inhibition of tubulin polymerization, a crucial process in cell division. This effect is comparable to that of combretastatin A-4, a known anticancer agent, indicating the potential of these derivatives as therapeutic agents against cancer (Hsueh-Yun Lee et al., 2011).
Antiplasmodial Activity
7-Methoxyquinolin-6-amine derivatives have also been studied for their antiplasmodial activity. The introduction of tetrazole hybrids to 8-amino-6-methoxyquinoline or its analogs via the Ugi-azide reaction has resulted in compounds with potent activity against Plasmodium falciparum, the parasite responsible for malaria. These findings suggest that modifications in the linker between the quinoline and tetrazole moieties significantly influence the compounds' selectivity and potency, offering a promising route for developing new antimalarial drugs (Patrick Hochegger et al., 2021).
Antitumor and Cytotoxic Effects
The exploration of 7-Methoxyquinolin-6-amine and its derivatives in the context of antitumor activity has unveiled compounds with attractive cytotoxic effects against a range of human cancer cell lines. Notably, bis-methanamines with specific linkers derived from 7-Methoxyquinolin-6-amine showed pronounced cytotoxicity and cytostatic effects on leukemia, hepatoma, breast cancer, and neuroblastoma cells. These findings highlight the compound's versatility in generating derivatives with significant antitumor potential (B. Károlyi et al., 2012).
Synthesis and Characterization
The chemical synthesis and characterization of 7-Methoxyquinolin-6-amine derivatives have been extensively studied, contributing to the understanding of their structural properties and potential applications. These synthetic efforts provide the foundation for exploring the compound's utility in various biomedical applications, including its role as a precursor in generating pharmacologically active molecules (Heping Yan & Gui-ping Ouyang, 2013).
properties
IUPAC Name |
7-methoxyquinolin-6-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-10-6-9-7(5-8(10)11)3-2-4-12-9/h2-6H,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOZCEBWUBXHQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=CC=NC2=C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxyquinolin-6-amine |
Synthesis routes and methods
Procedure details
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